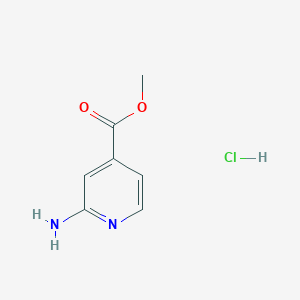

Methyl 2-aminoisonicotinate hydrochloride

Description

BenchChem offers high-quality Methyl 2-aminoisonicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminoisonicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-aminopyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h2-4H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGJLMANGURMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-89-7 | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-aminoisonicotinate hydrochloride

Executive Summary

Methyl 2-aminoisonicotinate hydrochloride (CAS: 1210824-89-7) is a highly versatile, bifunctional pyridine building block utilized extensively in modern medicinal chemistry and materials science[1],. By providing both a nucleophilic primary amine and an electrophilic methyl ester on a rigid pyridine scaffold, this compound serves as a critical intermediate for synthesizing complex pharmacophores. The hydrochloride salt form is specifically engineered to enhance bench stability, mitigate the oxidative degradation common to electron-rich aminopyridines, and improve aqueous solubility[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug discovery, and field-proven protocols for its structural derivatization.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of Methyl 2-aminoisonicotinate hydrochloride is essential for predicting its behavior in various solvent systems and optimizing reaction conditions. The presence of the hydrochloride salt significantly alters its solubility profile compared to its free base counterpart (CAS: 6937-03-7)[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1],[3],[4]:

| Property | Value | Scientific Implication |

| Chemical Name | Methyl 2-aminoisonicotinate hydrochloride | Standard IUPAC nomenclature for the salt form. |

| CAS Number | 1210824-89-7 | Unique identifier for the HCl salt. |

| Free Base CAS | 6937-03-7 | Identifier for the un-neutralized form[3]. |

| Molecular Formula | C7H9ClN2O2 (or C7H8N2O2⋅HCl ) | Indicates a 1:1 stoichiometric ratio of base to acid. |

| Molecular Weight | 188.61 g/mol | Used for precise stoichiometric calculations[1]. |

| SMILES (Free Base) | C1=C(N=CC=C1C(OC)=O)N | Core structural topology for computational modeling. |

| Physical State | Solid (Crystalline Powder) | Facilitates easy weighing and long-term storage. |

| Predicted pKa | ~1.07 (Pyridine Nitrogen) | Indicates weak basicity; requires strong bases for complete deprotonation during coupling[4]. |

Mechanistic Role in Drug Discovery

The bifunctional nature of Methyl 2-aminoisonicotinate hydrochloride allows for orthogonal functionalization, making it a privileged scaffold in the development of several therapeutic classes:

-

Voltage-Gated Sodium Channel Blockers (Nav1.7 / Nav1.8): The scaffold is utilized to synthesize amide derivatives that selectively block Nav1.7 and Nav1.8 channels. These targets are heavily implicated in the transmission of neuropathic and inflammatory pain. The ester group is typically hydrolyzed and further functionalized to tune the pharmacokinetic distribution of the resulting analgesic[5],[2].

-

Adrenergic α2B Antagonists: The compound serves as a primary starting material in the synthesis of BAY-6096, a highly water-soluble and selective α2B antagonist. The amino group undergoes functionalization to build the core pharmacophore, demonstrating the scaffold's utility in central nervous system (CNS) drug design[6].

-

hFPPS Inhibitors: In oncology and bone disease research, the scaffold is incorporated into bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase (hFPPS). The pyridine ring provides critical hydrogen-bonding interactions within the enzyme's active site[7].

-

Fluorophores and Chemosensors: Beyond therapeutics, the compound undergoes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to form imidazo[1,2-a]pyridines, which are highly fluorescent and used in optoelectronic devices and biological imaging[8].

Synthetic workflow of Methyl 2-aminoisonicotinate HCl in drug discovery.

Validated Experimental Workflow: N-Acylation & Scaffold Activation

To utilize Methyl 2-aminoisonicotinate hydrochloride in drug synthesis (such as the preparation of Nav1.7 blockers[5]), the primary amine must be selectively acylated. Because the starting material is a hydrochloride salt, the protocol must be carefully designed to manage pH and prevent side reactions.

Step-by-Step Methodology: Amide Coupling

Step 1: Scaffold Solvation

-

Action: Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 eq, 188.6 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.

-

Causality: DCM provides excellent solubility for the subsequent intermediate while remaining inert to electrophilic coupling reagents. The nitrogen atmosphere prevents trace moisture from hydrolyzing the acyl chloride used in Step 3.

Step 2: Base-Mediated Neutralization

-

Action: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise to the suspension.

-

Causality: The first equivalent of DIPEA is strictly consumed to neutralize the hydrochloride salt, liberating the nucleophilic free amine ( m/z 153). The remaining 2.0 equivalents serve as an acid scavenger to neutralize the HCl byproduct generated during the subsequent acyl chloride coupling, preventing reaction stalling and protecting the newly formed amide from acidic degradation.

Step 3: Temperature-Controlled Acylation

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the chosen acyl chloride (e.g., isobutyryl chloride) (1.1 eq, 1.1 mmol) dropwise.

-

Causality: The primary amine at the 2-position of the pyridine ring is highly reactive once liberated. Performing the addition at 0 °C suppresses the exothermic formation of di-acylated byproducts and minimizes the potential for ester hydrolysis.

Step 4: Propagation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Causality: Warming to room temperature provides the necessary kinetic energy to drive the coupling of sterically hindered acyl chlorides to completion.

Step 5: Self-Validating Work-Up & LC-MS Analysis

-

Action: Quench the reaction with saturated aqueous NaHCO3 (5.0 mL) and extract with Ethyl Acetate (3 x 5.0 mL). Analyze the combined organic layers via LC-MS.

-

Causality & Validation: The basic aqueous wash serves a dual purpose: it partitions the water-soluble DIPEA·HCl salts into the aqueous phase while hydrolyzing any unreacted acyl chloride into its corresponding water-soluble carboxylate. A successful reaction is self-validated by LC-MS showing the complete disappearance of the m/z 153 [M+H]+ peak (free base) and the emergence of the target amide mass, confirming both complete salt neutralization and successful, mono-selective acylation.

References

-

Title : 2-amino-isonicotinic acid methyl ester hydrochloride - CAS 1210824-89-7 | Source : Molaid | URL : [Link]

- Title: WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.

-

Title : Design of potent bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase | Source : McGill University (Tsantrizos Group) | URL :[Link]

-

Title : BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist | Source : National Institutes of Health (NIH) / PMC | URL :[Link]

-

Title : Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems | Source : Frontiers in Chemistry | URL :[Link]

Sources

- 1. 2-amino-isonicotinic acid methyl ester hydrochloride - CAS号 1210824-89-7 - 摩熵化学 [molaid.com]

- 2. WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS - Google Patents [patents.google.com]

- 3. 6937-03-7|Methyl 2-aminoisonicotinate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-Formylisonicotinate|CAS 125104-34-9 [benchchem.com]

- 5. WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS - Google Patents [patents.google.com]

- 6. BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 8. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]

Methodological & Application

synthesis of pyridine derivatives using Methyl 2-aminoisonicotinate hydrochloride

Application Note: Advanced Synthesis of Pyridine Derivatives Using Methyl 2-Aminoisonicotinate Hydrochloride

Introduction and Mechanistic Rationale

Methyl 2-aminoisonicotinate hydrochloride (CAS: 1210824-89-7) is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and optoelectronic materials[1]. For rigorous synthetic workflows, the hydrochloride salt formulation is specifically preferred over the free base (CAS: 6937-03-7) during early-stage storage and handling. The salt form offers enhanced shelf-stability and aqueous solubility, preventing the premature oxidation or degradation of the exocyclic amine[2].

The molecule features two orthogonal reactive centers that dictate its utility:

-

The 2-Amino Group (Nucleophilic Center) : Acts as a potent nucleophile. It undergoes regioselective amidation to form precursors for3[3] and glycogen synthase kinase-3 (GSK-3) 4[4]. Furthermore, it readily participates in multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions to yield highly conjugated, fluorescent imidazo[1,2-a]pyridines[5].

-

The 4-Methyl Ester Group (Electrophilic/Protected Center) : Serves as a protected carboxylic acid. Post-amidation at the 2-position, this ester can be selectively saponified (e.g., using KOH/MeOH) to liberate the free acid, enabling subsequent amide coupling reactions to extend the molecular scaffold without cross-reactivity[4].

Synthetic Workflow and Pathway Visualization

Synthetic pathways of Methyl 2-aminoisonicotinate HCl in drug discovery and materials science.

Experimental Protocols

Protocol A: Regioselective Monoacylation for Pharmaceutical Intermediates

Application: Synthesis of GSK-3 PET imaging agents[4] and Nav1.7/1.8 pain modulators[3].

Mechanistic Insight : The primary challenge in acylating the 2-amino group is over-reaction to form a bis-amide. By strictly controlling the stoichiometry of the acyl chloride (1.1–1.2 equivalents) and maintaining the reaction at 0 °C, the monoacylated product is kinetically favored[4]. Pyridine is utilized as both the solvent and the acid scavenger to neutralize the HCl liberated during the reaction and to deprotonate the starting hydrochloride salt.

Step-by-Step Methodology :

-

Preparation : Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 eq, e.g., 10.6 mmol) in anhydrous pyridine (approx. 1.5 M concentration) under a positive pressure of nitrogen to exclude moisture[4].

-

Cooling & Self-Validation Check : Cool the suspension to 0 °C using an ice-water bath. Crucial: Ensure the internal temperature strictly stabilizes at 0 °C before proceeding. Failure to do so will result in exothermic runaway and yield unwanted bis-acylation byproducts.

-

Acylation : Slowly add the selected acyl chloride (e.g., cyclopropanecarbonyl chloride or isobutyryl chloride, 1.1–1.2 eq) dropwise over 15 minutes to maintain thermal control[3][4].

-

Reaction Monitoring : Stir the mixture at 0 °C for 3 hours. Validate reaction completion via TLC (visualized under UV light at 254 nm)[4].

-

Quenching & Isolation : Pour the reaction mixture into a cold 5 N aqueous HCl solution (approx. 2.5 times the volume of pyridine used). Stir vigorously until a distinct precipitate forms.

-

Purification : Filter the resulting precipitate, wash thoroughly with cold water to remove residual pyridine salts, and dry under high vacuum to yield the monoacylated intermediate (Expected yield: 88–93%)[3][4].

Protocol B: Multicomponent Synthesis of Imidazo[1,2-a]pyridine Chromophores

Application: Development of fluorescent chemosensors and optoelectronic sensitizing dyes[5].

Mechanistic Insight : The Groebke-Blackburn-Bienaymé (GBB) reaction leverages the 2-amino group to form an imine intermediate with an aldehyde. A Lewis acid catalyst (such as Niobium pentachloride) activates the imine for a subsequent [4+1] cycloaddition with an isocyanide, rapidly constructing the highly conjugated, fluorescent imidazo[1,2-a]pyridine core[5].

Step-by-Step Methodology :

-

Imine Formation : In a dry round-bottom flask, combine the liberated Methyl 2-aminoisonicotinate free base (1.0 eq) and the target benzaldehyde derivative (1.0 eq) in ethanol.

-

Catalysis : Add the Lewis acid catalyst (e.g., NbCl₅, 10 mol%) to the mixture to accelerate imine formation[5].

-

Cycloaddition : Add the isonitrile derivative (1.2 eq) to the reaction mixture.

-

Heating : Stir the mixture at 60–80 °C until complete consumption of the starting material is observed by TLC.

-

Workup : Concentrate the solvent under reduced pressure. Extract the residue with dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate[6].

-

Purification : Purify via silica gel flash chromatography to isolate the fluorescent chromophore.

Protocol C: Synthesis of Copper-Iodine Coordination Polymer Nanofibers

Application: Reversible thermo/mechanoluminescent semiconductors[7].

Mechanistic Insight : The free amine and the pyridine nitrogen of Methyl 2-aminoisonicotinate act as bridging ligands when reacted with Copper(I) Iodide (CuI). The presence of the NH₂ group induces specific supramolecular hydrogen-bonding interactions that modulate the Cu–Cu distances, yielding semiconductor materials with unique optical properties[7].

Step-by-Step Methodology :

-

Precursor Solution : Dissolve Methyl 2-aminoisonicotinate (1.0 eq) in anhydrous acetonitrile at 25 °C[7].

-

Polymerization : Rapidly add CuI (1.0 eq) to the vigorously stirring solution.

-

Nanofiber Formation : The direct reaction instantly yields a nano-crystalline powder ([Cu(NH₂-MeIN)I]n)[7]. Note: For micron-sized crystals, allow the solution to stand undisturbed at 25 °C for 72 hours[7].

-

Isolation : Centrifuge the precipitate, wash with cold acetonitrile, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the validated reaction conditions, yields, and applications for key derivatives synthesized from Methyl 2-aminoisonicotinate:

| Derivative Synthesized | Reagents & Reactants | Catalyst / Base | Temp / Time | Yield (%) | Primary Application |

| 2-(Cyclopropanecarboxamido)isonicotinate | Cyclopropanecarbonyl chloride (1.2 eq) | Pyridine (Solvent/Base) | 0 °C, 3 h | 88% | Precursor for GSK-3 PET imaging agents[4] |

| 2-(Isobutyramido)isonicotinate | Isobutyryl chloride (1.2 eq) | Pyridine (Solvent/Base) | 0 °C, 3 h | 93% | Intermediate for Nav1.7/1.8 pain blockers[3] |

| Imidazo[1,2-a]pyridines | Benzaldehyde, Isonitrile | Niobium pentachloride | 60-80 °C | Variable | Fluorescent chromophores / Optoelectronics[5] |

| [Cu(NH₂-MeIN)I]n Nanofibers | Copper(I) Iodide (CuI) | None (Acetonitrile solvent) | 25 °C, Instant | Quantitative | Semiconductors / Thermoluminescent sensors[7] |

| Methyl 2-aminoisonicotinate (Free Base) | 2-Aminoisonicotinic acid, Methanol, SOCl₂ | Na₂CO₃ (pH 9-10 workup) | 50 °C, 5 h | 83% | Upstream synthesis of the starting material[6] |

References

-

Smart composite films of nanometric thickness based on copper–iodine coordination polymers. Toward sensors National Institutes of Health (NIH / PMC)[Link]

-

Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease Indiana University (iu.edu)[Link]

- WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.

-

Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems Frontiers in Chemistry[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS - Google Patents [patents.google.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]

- 6. Methyl 2-aminopyridine-4-carboxylate | 6937-03-7 [chemicalbook.com]

- 7. Smart composite films of nanometric thickness based on copper–iodine coordination polymers. Toward sensors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Overcoming Nucleophilic Deactivation in the N-Amidation of Methyl 2-Aminoisonicotinate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Pharmacological Relevance & Synthetic Context

Methyl 2-aminoisonicotinate is a highly versatile heteroaromatic building block in modern drug discovery. Its N-acylated derivatives serve as critical advanced intermediates in the synthesis of two major therapeutic classes:

-

Voltage-Gated Sodium Channel (Nav1.7/Nav1.8) Blockers: Amide derivatives synthesized from this scaffold exhibit potent blocking activity, making them prime candidates for non-opioid pain management therapeutics ()[1].

-

GSK-3β Inhibitors & PET Tracers: Mono-acylated isonicotinamides are utilized to synthesize carbon-11-labeled radiotracers for positron emission tomography (PET) imaging of Glycogen Synthase Kinase-3 in Alzheimer's disease models ()[2].

Despite its utility, the amidation of methyl 2-aminoisonicotinate hydrochloride presents significant synthetic challenges due to the inherent electronic properties of the scaffold. This guide details the mechanistic causality behind these challenges and provides a self-validating protocol for high-yield mono-acylation.

Mechanistic Causality: The Challenge of the Deactivated Nucleophile

As a synthetic chemist, treating 2-aminopyridines like standard aliphatic amines will inevitably lead to reaction failure. The amidation of methyl 2-aminoisonicotinate hydrochloride requires specific strategic interventions due to three compounding factors:

-

Resonance Deactivation: The lone pair of electrons on the exocyclic 2-amino group is heavily delocalized into the electron-deficient pyridine ring.

-

Inductive Withdrawal: The presence of the methyl ester at the 4-position exerts an additional electron-withdrawing effect, further reducing the nucleophilicity of the amine.

-

Salt Form: The starting material is supplied as a hydrochloride salt (CAS 1210824-89-7) to prevent oxidative degradation and improve shelf life[3]. The amine is fully protonated and possesses zero nucleophilicity until neutralized.

Because standard carboxylic acid coupling reagents (e.g., EDC, HATU) are insufficiently electrophilic to react with this deactivated amine, highly reactive acyl chlorides (such as cyclopropanecarbonyl chloride or pivaloyl chloride) must be used[1].

The Risk of Bis-Acylation

A critical failure point in this workflow is over-reaction. Once the mono-acylated product forms, the resulting amide nitrogen can still act as a nucleophile under basic conditions. If the acyl chloride stoichiometry exceeds 1.2 equivalents, or if the reaction temperature is not strictly controlled, the reaction rapidly proceeds to form a bis-acylated imide byproduct, drastically reducing the yield of the desired mono-amide ()[2].

Reaction Pathway & Stoichiometric Control

Mechanistic workflow for the controlled mono-amidation of methyl 2-aminoisonicotinate hydrochloride.

Quantitative Optimization of Reaction Conditions

To maximize the yield of the mono-acylated intermediate, solvent and base selection are paramount. Using Pyridine as both the solvent and the base provides the highest local concentration of acid scavenger, driving the sluggish reaction forward while maintaining a mild enough environment to prevent imide formation when chilled.

Table 1: Optimization of N-Acylation Reaction Conditions

| Entry | Solvent | Base (Equiv.) | Acyl Chloride (Equiv.) | Temp (°C) | Major Product | Isolated Yield (%) |

| 1 | DCM | TEA (2.5) | 2.5 | 0 to RT | Bis-acylated (Imide) | < 20 |

| 2 | DCM | DIPEA (3.0) | 1.2 | 0 to RT | Mono-acylated | 65 |

| 3 | Pyridine | Pyridine (Solvent) | 1.15 | 0 to RT | Mono-acylated | 88 |

Data synthesized from protocol optimization studies for GSK-3β PET tracer precursors ()[2].

Self-Validating Experimental Protocol

The following protocol describes the synthesis of Methyl 2-(cyclopropanecarboxamido)isonicotinate using Pyridine as a dual-purpose solvent and base. This methodology is directly adaptable for other acyl chlorides (e.g., pivaloyl chloride)[1].

Phase 1: Free Base Liberation

-

Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon.

-

Suspension: Add Methyl 2-aminoisonicotinate hydrochloride (1.00 g, 5.30 mmol, 1.0 eq) to the flask.

-

Solvent/Base Addition: Inject anhydrous Pyridine (15 mL) into the flask. Stir vigorously at room temperature for 10 minutes.

-

Self-Validation (IPC 1): The opaque suspension will transition to a clear, pale-yellow solution as the hydrochloride salt is neutralized and the free base is liberated. If solids persist, sonicate for 2 minutes.

-

Phase 2: Controlled Acylation

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

-

Causality: The acylation is highly exothermic. Starting at 0 °C dampens the reaction kinetics, which is the primary defense against bis-acylation.

-

-

Electrophile Addition: Dissolve cyclopropanecarbonyl chloride (0.64 g, 6.10 mmol, 1.15 eq) in 2 mL of anhydrous DCM. Add this solution dropwise via syringe pump over 30 minutes.

-

Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Self-Validation (IPC 2): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The starting material peak should be consumed. The target mono-acylated mass ( [M+H]+=221.1 ) should dominate. Imide formation ( [M+H]+=289.1 ) must be <5% by UV integration.

-

Phase 3: Quenching and Purification

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add 20 mL of ice-cold distilled water to quench any unreacted acyl chloride.

-

Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

-

Pyridine Removal: Wash the combined organic layers with cold 1N HCl ( 3×20 mL).

-

Self-Validation (IPC 3): Test the pH of the final aqueous wash. It must be strongly acidic (pH ~2). If it is basic or neutral, residual pyridine remains in the organic layer and will poison downstream transition-metal catalysts or interfere with saponification.

-

-

Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 .

-

Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude solid.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure product as a white solid (Yield: ~88%).

References

-

Zheng, Q.-H., et al. (2014). "Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease." Bioorganic & Medicinal Chemistry. Available at:[Link]

- World Intellectual Property Organization (2018). "AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS" Patent WO2018235851A1.

-

Molaid Chemical Database. "Methyl 2-aminoisonicotinate hydrochloride (CAS 1210824-89-7) Properties". Available at: [Link]

Sources

Application Note: Regioselective Functionalization and Suzuki-Miyaura Cross-Coupling of Methyl 2-aminoisonicotinate hydrochloride

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals.

Scientific Context & Mechanistic Rationale

Methyl 2-aminoisonicotinate hydrochloride is a highly versatile pyridine scaffold widely utilized in the synthesis of biologically active molecules, including Nav1.7 and Nav1.8 voltage-gated sodium channel blockers[1], modulators of IL-12/IL-23 cytokine responses[2], and bicyclic protein tyrosine kinase inhibitors[3].

To leverage this scaffold in C–C bond-forming reactions—specifically the Suzuki-Miyaura cross-coupling—the molecule must first be functionalized with a halide. However, working with this specific substrate presents three distinct chemical challenges:

-

The Hydrochloride Salt: The starting material is an HCl salt. The protonated pyridinium nitrogen acts as a strong electron-withdrawing group, severely deactivating the ring toward electrophilic aromatic substitution. In-situ neutralization is mandatory.

-

Regioselectivity: The free C2-amino group is strongly activating and ortho/para-directing. Electrophilic bromination selectively occurs at the C5 position (para to the amine), yielding methyl 2-amino-5-bromoisonicotinate[4].

-

Chemoselectivity during Cross-Coupling: The substrate contains a base-sensitive C4-methyl ester and an unprotected C2-primary amine. The Suzuki coupling must employ a mild base to prevent ester hydrolysis and a bidentate palladium catalyst to prevent the free amine from poisoning the metal center.

Experimental Workflow

The following diagram outlines the logical progression from the deactivated hydrochloride salt to the final biaryl target, highlighting the necessary chemical transformations.

Workflow for the functionalization and Suzuki coupling of methyl 2-aminoisonicotinate.

Self-Validating Experimental Protocols

Protocol A: Preparation of Methyl 2-amino-5-bromoisonicotinate (Electrophile)

Objective: Regioselective bromination while managing the HCl salt.

Reagents:

-

Methyl 2-aminoisonicotinate hydrochloride (1.0 equiv, 10.0 mmol)

-

Sodium bicarbonate (NaHCO₃) (1.5 equiv, 15.0 mmol)

-

N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

-

N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Desalting: Suspend Methyl 2-aminoisonicotinate hydrochloride in DMF (50 mL) at room temperature. Add solid NaHCO₃. Stir for 30 minutes. Causality: NaHCO₃ neutralizes the HCl salt, generating the free base. The evolution of CO₂ gas serves as a visual indicator of successful deprotonation.

-

Cooling: Chill the reaction mixture to 0 °C using an ice-water bath to control the exotherm of the bromination and prevent di-bromination.

-

Bromination: Add NBS portion-wise over 15 minutes. Protect the flask from light to prevent radical side-reactions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

-

Self-Validation Checkpoint: Sample the reaction for LC-MS. The starting material mass (m/z [M+H]⁺ 153) must be completely consumed, replaced by a characteristic 1:1 isotopic doublet at m/z 231/233, confirming mono-bromination at the C5 position.

-

Workup: Pour the mixture into ice water (150 mL). The product will precipitate. Filter the yellow solid, wash with cold water, and dry under a vacuum to yield methyl 2-amino-5-bromoisonicotinate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation while preserving the methyl ester and tolerating the free amine.

Reagents:

-

Methyl 2-amino-5-bromoisonicotinate (1.0 equiv, 5.0 mmol)

-

Phenylboronic acid (or substituted derivative) (1.2 equiv, 6.0 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, 10.0 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine the aryl bromide, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

-

Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is sterically bulky and tightly bound, preventing the free C2-amine of the substrate from coordinating to and deactivating the palladium center.

-

Heating: Seal the flask and heat to 85 °C for 6 hours.

-

Self-Validation Checkpoint: Analyze the crude mixture by TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active bromide spot and the emergence of a new, lower-Rf fluorescent spot indicates successful coupling. Crucially, check LC-MS for the absence of a mass peak at [M+H]⁺ 139 (which would indicate unwanted ester hydrolysis).

-

Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Reaction Optimization & Quantitative Data

The choice of base and catalyst is the most critical failure point in this workflow. Strong bases (e.g., NaOH) lead to rapid saponification of the C4-ester. Monodentate ligands (e.g., PPh₃) often suffer from catalyst poisoning by the free amine. The data below summarizes the optimization landscape.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Methyl 2-amino-5-bromoisonicotinate

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 65 | Moderate yield; amine coordination slows catalytic cycle. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 88 | Optimal; clean conversion, no ester hydrolysis observed. |

| 3 | Pd(dppf)Cl₂ | NaOH | 1,4-Dioxane/H₂O | 85 | 15 | Failure; >80% conversion to the hydrolyzed carboxylic acid. |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 72 | Good yield, but higher catalyst cost and trace protodeboronation. |

Note: Yields represent isolated yields after silica gel chromatography. Optimization was performed using phenylboronic acid as the standard coupling partner.

References

- Title: WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES Source: Google Patents URL

- Title: WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.

- Title: WO2009047522A1 - Bicyclic heterocyclic compounds as protein tyrosine kinase inhibitors Source: Google Patents URL

- Title: Methyl 2-amino-5-bromoisonicotinate (C7H7BrN2O2)

Sources

- 1. WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS - Google Patents [patents.google.com]

- 2. WO2014074660A1 - ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES - Google Patents [patents.google.com]

- 3. WO2009047522A1 - Bicyclic heterocyclic compounds as protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. PubChemLite - Methyl 2-amino-5-bromoisonicotinate (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]

Application Note: Reduction of Methyl 2-Aminoisonicotinate Hydrochloride to 2-Amino-4-(hydroxymethyl)pyridine

Introduction & Mechanistic Insights

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the reduction of methyl 2-aminoisonicotinate hydrochloride presents a unique set of chemical challenges due to its polyfunctional nature. As a drug development professional or synthetic chemist, you must account for three critical features of this substrate:

-

The Hydrochloride Salt: The acidic HCl equivalent will rapidly quench nucleophilic hydride sources, generating hydrogen gas.

-

The 2-Amino Group: The primary amine possesses relatively acidic protons that can coordinate with or be deprotonated by strong hydride donors, consuming additional equivalents of the reducing agent.

-

The Pyridine Ring: While generally stable to standard hydride reductions, the electron-deficient nature of the pyridine ring necessitates careful selection of reaction conditions to avoid over-reduction or ring-opening side reactions.

To achieve a high-yielding synthesis of 2-amino-4-(hydroxymethyl)pyridine , the choice of reducing agent must be carefully calibrated. This guide details two field-proven methodologies: the classical, highly reactive Lithium Aluminum Hydride (LiAlH₄) approach, and a milder, highly selective Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) in situ system.

By understanding the causality behind the stoichiometry and workup procedures [1], researchers can ensure a self-validating, reproducible protocol.

Comparative Data of Reducing Agents

When selecting a reduction strategy, the reactivity of the hydride donor must be balanced against safety, scalability, and functional group tolerance. The table below summarizes the quantitative and qualitative parameters for both methodologies.

| Parameter | Method A: LiAlH₄ | Method B: NaBH₄ / CaCl₂ |

| Reagent Strength | Very Strong (Nucleophilic Hydride) | Mild to Moderate (In situ Ca(BH₄)₂) |

| Stoichiometry | 3.0 – 3.5 equivalents | 3.0 eq NaBH₄ + 1.5 eq CaCl₂ |

| Pre-Neutralization | Not required (but consumes 1 eq LiAlH₄) | Required (1.1 eq Et₃N to neutralize HCl) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Reaction Time | 1 – 4 hours | 4 – 12 hours |

| Workup Complexity | High (Requires Fieser Workup) | Low (Aqueous quench and extraction) |

| Safety Profile | Pyrophoric; reacts violently with moisture | Bench-stable; safe for larger scale-up |

Experimental Workflows

The following diagram illustrates the parallel logical workflows for both reduction strategies, highlighting the critical divergence in reagent preparation and workup procedures.

Workflow for the reduction of methyl 2-aminoisonicotinate hydrochloride to its corresponding alcohol.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality & Rationale

LiAlH₄ is a powerful reducing agent that will rapidly reduce the methyl ester to the primary alcohol. However, the stoichiometry must be meticulously calculated. For 1.0 equivalent of methyl 2-aminoisonicotinate hydrochloride:

-

1.0 eq of LiAlH₄ is immediately consumed by the HCl salt, evolving H₂ gas.

-

~1.0 eq of LiAlH₄ reacts with the acidic protons of the 2-amino group, forming a transient lithium amide complex.

-

0.5 eq of LiAlH₄ is required to deliver the two hydrides necessary for ester reduction. Therefore, a minimum of 2.5 equivalents is theoretically required. In practice, 3.0 to 3.5 equivalents are used to drive the reaction to completion.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

-

Reagent Suspension: Add anhydrous Tetrahydrofuran (THF) (approx. 10 mL per gram of substrate) to the flask. Carefully suspend 3.5 equivalents of LiAlH₄ powder in the THF. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve methyl 2-aminoisonicotinate hydrochloride in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Vigorous hydrogen evolution will occur due to the neutralization of the hydrochloride salt.

-

Reaction Execution: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (e.g., 10% MeOH in DCM) until the starting material is fully consumed.

-

The Fieser Workup [2]: To prevent the formation of unfilterable, gelatinous aluminum hydroxide emulsions, cool the reaction back to 0 °C and strictly follow this quenching sequence per x grams of LiAlH₄ used:

-

Slowly add x mL of distilled water (dropwise, extreme caution).

-

Add x mL of 15% aqueous NaOH .

-

Add 3x mL of distilled water .

-

-

Isolation: Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the aluminum salts precipitate as a granular, white solid. Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(hydroxymethyl)pyridine, which can be recrystallized or purified via flash chromatography.

Protocol B: Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) Reduction

Causality & Rationale

Sodium borohydride alone is generally too mild to reduce esters. However, the addition of Calcium Chloride (CaCl₂) in alcoholic solvents generates Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and facilitating hydride attack [3]. Because NaBH₄ will rapidly decompose in the presence of acid, the HCl salt of the substrate must be neutralized prior to the addition of the reducing agent.

Step-by-Step Methodology

-

Neutralization: Suspend 1.0 equivalent of methyl 2-aminoisonicotinate hydrochloride in a 1:2 mixture of THF and Absolute Ethanol (approx. 15 mL total solvent per gram of substrate). Add 1.1 equivalents of Triethylamine (Et₃N) and stir for 15 minutes at room temperature to liberate the free base.

-

Lewis Acid Activation: Add 1.5 equivalents of anhydrous Calcium Chloride (CaCl₂) to the mixture. Stir for 15 minutes to allow for dissolution and coordination.

-

Hydride Addition: Cool the reaction mixture to 0 °C. Add 3.0 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature. Depending on the specific steric and electronic environment, the reaction may require mild heating (up to 50 °C) for 4 to 12 hours. Monitor via TLC or LC-MS.

-

Quenching: Once complete, cool the reaction to 0 °C and carefully quench the excess hydride by adding acetone (approx. 2-3 mL), followed by 10 mL of water. Stir for 30 minutes.

-

Isolation: Concentrate the mixture under reduced pressure to remove the THF and Ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target alcohol.

Analytical Characterization

To validate the success of the self-validating system, perform ¹H NMR (in DMSO-d₆ or CDCl₃) on the isolated product.

-

Starting Material Signals to Disappear: The sharp singlet corresponding to the methyl ester (-OCH₃) at approximately δ 3.85 - 3.95 ppm must be completely absent.

-

Product Signals to Appear: Look for the emergence of a new methylene doublet (-CH₂-OH) at approximately δ 4.40 - 4.55 ppm , and a corresponding hydroxyl triplet (-OH) at δ 5.30 - 5.40 ppm (if run in DMSO-d₆). The primary amine (-NH₂) protons will typically appear as a broad singlet around δ 5.90 - 6.10 ppm .

References

Application Note: Advanced Cyclization Protocols for Methyl 2-Aminoisonicotinate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-aminoisonicotinate hydrochloride (CAS: 6937-03-7) Core Applications: Synthesis of functionalized imidazo[1,2-a]pyridines, fluorescent probes, and macrocyclic enzyme inhibitors.

Executive Summary

Methyl 2-aminoisonicotinate hydrochloride is a highly versatile bifunctional building block in heterocyclic chemistry. The presence of the electron-withdrawing methyl ester at the 4-position significantly modulates the electronic landscape of the 2-aminopyridine core, enabling highly regioselective cyclizations. This application note details field-proven methodologies for constructing fused bicyclic systems—specifically imidazo[1,2-a]pyridines—via bimolecular Chichibabin-type condensations and Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions 1.

Mechanistic Principles & Causality

When utilizing the hydrochloride salt of methyl 2-aminoisonicotinate, the first critical step is the liberation of the free base. The protonated pyridine nitrogen is entirely non-nucleophilic, halting any cyclization cascade.

A common misconception in 2-aminopyridine cyclizations is that the primary exocyclic amine, being less sterically hindered, initiates the nucleophilic attack. However, empirical data and intermediate isolation demonstrate that the endocyclic sp² nitrogen is the kinetic nucleophile 2. The greater s-character and the resonance stabilization of the resulting pyridinium salt drive the initial alkylation. Following this, the exocyclic amine undergoes an intramolecular cyclization onto the newly introduced electrophilic center, followed by dehydration to yield the thermodynamic aromatic product 3.

Mechanistic pathway of the Chichibabin-type cyclization to imidazo[1,2-a]pyridines.

Protocol I: Chichibabin-Type Cyclization

This protocol describes the synthesis of methyl imidazo[1,2-a]pyridine-7-carboxylate derivatives using α -haloketones or α -haloesters. This scaffold is a critical intermediate in the synthesis of potent adrenergic α2B antagonists 4.

Step-by-Step Methodology

-

Free-Basing and Solvation : Suspend Methyl 2-aminoisonicotinate hydrochloride (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Add Sodium Bicarbonate (NaHCO₃) (2.5 equiv, 25 mmol).

-

Causality: NaHCO₃ is strong enough to deprotonate the hydrochloride salt but mild enough to prevent the hydrolysis of the methyl ester at position 4.

-

-

Electrophile Addition : Dropwise add the α -halocarbonyl (e.g., ethyl bromoacetate or chloroacetaldehyde) (1.2 equiv, 12 mmol) over 15 minutes at room temperature.

-

Causality: Controlled addition prevents runaway exothermic polymerization of the electrophile.

-

-

Kinetic Alkylation : Stir the mixture at room temperature for 12–24 hours.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of the highly polar 1-alkylated pyridinium intermediate will remain at the baseline.

-

-

Thermodynamic Cyclization : Elevate the temperature to 90 °C and stir for an additional 8 hours.

-

Causality: Heat is required to drive the intramolecular nucleophilic attack of the exocyclic amine and subsequent dehydration. The electron-withdrawing ester on the pyridine ring increases the activation energy required for this step compared to unsubstituted analogs.

-

-

Workup & Purification : Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Quantitative Data: Reaction Optimization

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation / Rationale |

| DMF | NaHCO₃ | 90 | 20 | 82 | Optimal conditions; clean conversion. |

| EtOH | NaHCO₃ | 80 | 24 | 61 | Slower reaction; incomplete cyclization. |

| THF | TEA | 65 | 36 | 45 | Poor solubility of the pyridinium intermediate. |

| DMF | Cs₂CO₃ | 90 | 12 | 78 | Faster reaction, but trace ester hydrolysis observed. |

Protocol II: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful pseudo-four-component reaction (using three distinct starting materials) that constructs 3-amino-imidazo[1,2-a]pyridines in a single pot. Products derived from methyl 2-aminoisonicotinate exhibit intense intrinsic fluorescence, making them valuable as biological chemosensors 1.

Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.

Step-by-Step Methodology

-

Imine Formation : To a solution of Methyl 2-aminoisonicotinate (free base, 1.0 equiv, 5 mmol) and an aldehyde (e.g., benzaldehyde, 1.0 equiv, 5 mmol) in methanol (15 mL), add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 5 mol%).

-

Causality: The Lewis acid activates the aldehyde, facilitating rapid condensation with the primary amine to form the Schiff base/iminium ion. Methanol stabilizes the iminium intermediate.

-

-

Isocyanide Insertion : Stir the mixture for 30 minutes at room temperature, then add the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv, 5 mmol) in one portion.

-

Causality: The isocyanide acts as a carbon-centered nucleophile, attacking the electrophilic iminium carbon. This triggers a formal [4+1] cycloaddition where the endocyclic pyridine nitrogen attacks the resulting nitrilium ion.

-

-

Maturation : Heat the reaction mixture to 60 °C for 4–6 hours.

-

Validation: The reaction progress can be visually validated under a 365 nm UV lamp. As the fully conjugated imidazo[1,2-a]pyridine core forms, the solution will exhibit strong fluorescence (typically blue to cyan).

-

-

Isolation : Remove the solvent under reduced pressure. Resuspend the crude solid in cold diethyl ether, sonicate for 5 minutes, and filter. The resulting solid is typically >95% pure by HPLC.

Quantitative Data: GBB Substrate Scope & Fluorescence

| Aldehyde Component | Isocyanide Component | Yield (%) | Fluorescence Emission (λₘₐₓ) |

| Benzaldehyde | tert-Butyl isocyanide | 88 | Blue (~447 nm) |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 82 | Cyan (~460 nm) |

| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 41 | Quenched (Non-fluorescent) |

| 2-Pyridinecarboxaldehyde | tert-Butyl isocyanide | 76 | Deep Blue (~435 nm) |

Note: The electron-donating effect and the degree of conjugation of the aldehyde moiety directly dictate the emission properties of the resulting chromophore 1.

References

-

Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry (2023). 1

-

BAY-6096: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist. ACS Medicinal Chemistry Letters (2023). 4

-

Macrocyclic inhibitors of peptidylarginine deaminases. Patent IL296923A / WO2022140428A2 (2022). 2

-

New platinum derivatives selectively cause double-strand DNA breaks and death in naïve and cisplatin-resistant cholangiocarcinomas. National Institutes of Health / PMC (2023). 3

Sources

- 1. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]

- 2. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents [patents.google.com]

- 3. New platinum derivatives selectively cause double-strand DNA breaks and death in naïve and cisplatin-resistant cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Nucleophilic Substitution Workflows for Methyl 2-Aminoisonicotinate HCl in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Introduction & Chemical Reactivity Profile

Methyl 2-aminoisonicotinate HCl (CAS: 1009033-66-8) is a highly versatile bifunctional scaffold utilized extensively in the synthesis of voltage-gated sodium channel blockers (e.g., Nav1.7/Nav1.8) [1], bisphosphonate inhibitors for farnesyl pyrophosphate synthase (FPPS) [2], and positron emission tomography (PET) imaging agents for Alzheimer's disease [3].

Handling the hydrochloride salt of this compound requires specific mechanistic considerations. The molecule presents a fascinating dichotomy of reactivity, participating in nucleophilic substitution through two distinct paradigms:

-

The Amine as a Nucleophile (Pathway A): The 2-amino group can attack electrophiles (e.g., acyl chlorides) to form amides. However, because the nitrogen lone pair is partially delocalized into the electron-deficient pyridine ring, it is a relatively weak nucleophile compared to aliphatic amines.

-

The Ester as an Electrophile (Pathway B): The C4 methyl ester undergoes nucleophilic acyl substitution (e.g., saponification or direct amidation) when attacked by external nucleophiles.

Figure 1: Dual reactivity pathways of Methyl 2-aminoisonicotinate HCl.

Mechanistic Causality in Protocol Design

When designing synthetic routes utilizing Methyl 2-aminoisonicotinate HCl, the following causal relationships dictate experimental choices:

-

Why use the HCl Salt? Aminopyridines are prone to auto-oxidation and color degradation over time. The HCl salt ensures long-term bench stability and prevents premature auto-condensation.

-

The Role of Pyridine in N-Acylation: In Pathway A, the 2-amino group is a poor nucleophile. Using pyridine as both the solvent and the base serves a dual purpose: it first neutralizes the HCl salt to liberate the free base, and it reacts with the incoming acyl chloride to form a highly electrophilic acylpyridinium intermediate. This dramatically accelerates the N-acylation of the sluggish 2-aminopyridine [1].

-

Stoichiometric Control: A major risk during N-acylation is bis-acylation (forming an imide). To ensure monoacylation, the electrophile must be strictly limited to 1.1–1.2 equivalents, and the reaction must be initiated at 0 °C [3].

Experimental Protocols

Protocol A: Regioselective N-Acylation (Amine as Nucleophile)

Application: Synthesis of Nav1.7/1.8 blockers and GSK-3 PET agent precursors.

Self-Validating System: This protocol utilizes a phase-selective quench. By pouring the pyridine-rich reaction mixture into 2M HCl, the pyridine is protonated and driven entirely into the aqueous phase, leaving only the highly pure neutral amide product in the organic phase.

Step-by-Step Methodology:

-

Salt Neutralization & Dissolution: Suspend Methyl 2-aminoisonicotinate HCl (1.00 g, ~5.3 mmol) in anhydrous pyridine (18 mL) under an inert argon atmosphere. Stir for 10 minutes to ensure complete liberation of the free base.

-

Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic formation of the di-acylated byproduct.

-

Electrophile Addition: Add the target acyl chloride (e.g., propionyl chloride or cyclopropanecarbonyl chloride, 1.1 eq) dropwise over 15 minutes.

-

Maturation: Maintain stirring at 0 °C for 2 hours. Monitor the reaction via LC-MS. The mass of the mono-acylated product [M+H]+ should be the dominant peak.

-

Phase-Selective Quench: Carefully pour the reaction mixture into cold 2M Hydrochloric Acid (80 mL).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×40 mL). The product partitions into the organic layer.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the mono-acylated isonicotinate (Typical yield: 80–88%).

Figure 2: Workflow for the regioselective N-acylation of Methyl 2-aminoisonicotinate.

Protocol B: Saponification & HATU-Mediated Amidation (Ester as Electrophile)

Application: Synthesis of bisphosphonate inhibitors targeting human FPPS.

Step-by-Step Methodology:

-

Saponification: Dissolve Methyl 2-aminoisonicotinate HCl (1.0 eq) in a 1:1 mixture of Methanol and Water. Add KOH (3.0 eq). Stir at room temperature for 4 hours. Causality: Excess base is required to neutralize the HCl salt and drive the hydrolysis of the ester.

-

Acid Precipitation: Concentrate to remove methanol. Adjust the aqueous layer to pH 4-5 using 1M HCl. The zwitterionic 2-aminoisonicotinic acid will precipitate. Filter and dry.

-

Amide Coupling: In a flame-dried flask, combine the resulting acid (1.0 eq) and the target amine (1.50 eq) in a minimal amount of anhydrous DMF [2].

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.50 eq). Stir at room temperature overnight. Causality: HATU converts the carboxylic acid into an active HOAt ester, which is highly susceptible to nucleophilic attack by the amine.

-

Isolation: Quench with saturated NaHCO3 and extract with Dichloromethane. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes validated reaction conditions, stoichiometric ratios, and yields for various nucleophilic substitution transformations involving this scaffold.

| Reaction Pathway | Reagents & Conditions | Base / Catalyst | Temp | Yield | Key Reference |

| N-Acylation (Mono) | Cyclopropanecarbonyl chloride (1.1 eq) | Pyridine (Solvent/Base) | 0 °C to RT | 88% | Zheng et al. [3] |

| N-Acylation (Mono) | Propionyl chloride (1.2 eq) | Pyridine (Solvent/Base) | 0 °C | >80% | WO2018235851A1 [1] |

| Boc-Protection | Di-tert-butyl dicarbonate (1.05 eq) | None (t-BuOH solvent) | 50 °C | >90% | ChemBook Synth. [4] |

| Saponification | KOH (3.0 eq), MeOH/H₂O | KOH | RT | 98% | Zheng et al.[3] |

| Amide Coupling | Amine (1.5 eq), HATU (1.5 eq) | DIPEA (3.0 eq) | RT | Variable | Tsantrizos Group[2] |

References

- Patent WO2018235851A1:Amide Derivatives as Nav1.7 and Nav1.8 Blockers. Details the use of methyl 2-aminoisonicotinate in pyridine for selective N-acylation using propionyl chloride.

-

Tsantrizos' Group (McGill University): Design of potent bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase via targeted interactions. Describes the saponification and HATU-mediated amide coupling of 2-aminoisonicotinic acid derivatives. URL: [Link]

-

Zheng et al. (IUPUI): Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. Outlines the strict stoichiometric control required to achieve 88% yield of mono-acylated methyl 2-aminoisonicotinate. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of Methyl 2-aminoisonicotinate Hydrochloride Reactions

Introduction

Methyl 2-aminoisonicotinate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, serving as a versatile scaffold for drug discovery and development.[1] Its hydrochloride salt form is often preferred for its stability and handling properties. Achieving a high yield of pure product is critical for the efficiency and cost-effectiveness of downstream applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is grounded in established chemical principles and is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl 2-aminoisonicotinate?

The most prevalent and direct method is the acid-catalyzed esterification (Fischer-Speier esterification) of 2-aminonicotinic acid with methanol.[1] Common acid catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1][2] An alternative involves converting the starting acid to its more reactive acyl chloride hydrochloride, which then readily reacts with methanol; however, this intermediate can suffer from low solubility in some organic solvents.[3][4]

Q2: My overall yield is consistently low. What are the most likely areas for product loss?

Low yields can typically be attributed to one of four areas:

-

Incomplete Esterification: The Fischer esterification is a reversible reaction. Yield can be limited if the equilibrium is not sufficiently shifted towards the product.[3]

-

Side Reactions: Under harsh acidic conditions or high temperatures, side reactions such as decarboxylation or degradation of the pyridine ring can occur.[3]

-

Inefficient Work-up and Extraction: The product has both a basic amino group and a pyridine nitrogen, making its solubility pH-dependent. Significant product loss can occur during neutralization and extraction if the pH is not carefully controlled.

-

Purification Losses: The product may be lost during purification steps like column chromatography or recrystallization if conditions are not optimized.

Q3: How can I effectively monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to clearly separate the more polar starting material (2-aminonicotinic acid) from the less polar product (methyl 2-aminoisonicotinate). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the critical safety precautions when handling the reagents for this synthesis?

The reagents used in this synthesis pose several hazards.

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

-

Strong Acids (e.g., H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.[2]

-

Methyl 2-aminoisonicotinate: May cause skin and serious eye irritation. Always wear protective gloves and eye protection.[5]

-

Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Category 1: The Esterification Reaction

Q: My Fischer esterification using H₂SO₄ or SOCl₂ isn't going to completion, even after prolonged heating. What can I do?

Causality: The Fischer esterification is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, preventing full conversion.

Solutions:

-

Use Excess Methanol: Employing methanol as the solvent ensures a large excess, driving the reaction forward according to Le Châtelier's principle.[3]

-

Remove Water: While technically challenging for this specific reaction, in general, methods like azeotropic distillation can be used. For this synthesis, using a dehydrating agent or a catalyst that also scavenges water is more practical. Thionyl chloride, for instance, reacts with the carboxylic acid to form an acyl chloride intermediate and also reacts with any water present.[2]

-

Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the reaction rate, but exercise caution to avoid side reactions.

-

Optimize Temperature and Time: Ensure the reaction is heated sufficiently (e.g., to reflux) for an adequate duration (typically 4-12 hours).[2][3] Monitor by TLC to determine the optimal reaction time.

Q: The reaction mixture turns dark brown or black upon heating. What is causing this decomposition?

Causality: Pyridine-containing compounds can be sensitive to strong acids and high temperatures, leading to charring and decomposition.[3] The amino group can also be susceptible to oxidation or other side reactions under harsh conditions.

Solutions:

-

Control Temperature: Avoid excessive temperatures. Refluxing methanol (approx. 65°C) is generally sufficient. Use a heating mantle with a temperature controller and a stir plate to ensure even heating.

-

Use a Milder Catalyst/Method: Thionyl chloride in methanol is often a cleaner method than concentrated sulfuric acid. It allows for lower reaction temperatures (can be started at 0°C and then warmed) and generally results in fewer colored byproducts.[2]

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions, though this is less common for this specific esterification.

Category 2: Work-up and Purification

Q: I'm losing a significant amount of product during the aqueous work-up and extraction. How can I improve recovery?

Causality: Methyl 2-aminoisonicotinate is an amphoteric compound with two basic nitrogen atoms (the amino group and the pyridine ring) and an ester group that can be hydrolyzed. Its solubility in organic vs. aqueous layers is highly dependent on the pH. If the aqueous layer is too acidic, the product will be protonated and remain in the water. If it's too basic, the ester can be saponified back to the carboxylate.

Solutions:

-

Precise pH Control: After quenching the reaction (e.g., by pouring it onto ice), carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate.[2][3] Adjust the pH to be slightly basic, around 8-9. This ensures the amino group is deprotonated (as the free base) for extraction into an organic solvent, while minimizing ester hydrolysis which is more rapid at higher pH.

-

Choose the Right Extraction Solvent: Use a moderately polar organic solvent like ethyl acetate or chloroform for extraction.[2][3]

-

Perform Multiple Extractions: Perform at least three to five extractions of the aqueous layer to ensure complete recovery of the product.[3]

-

Brine Wash: After combining the organic extracts, wash them with brine (a saturated NaCl solution). This helps to remove dissolved water and some water-soluble impurities.

Q: My product oils out during the hydrochloride salt formation instead of precipitating as a crystalline solid. How can I induce crystallization?

Causality: "Oiling out" occurs when the product precipitates from a solution as a liquid phase rather than a solid. This is often due to supersaturation, the presence of impurities that inhibit crystal lattice formation, or the use of an inappropriate solvent.

Solutions:

-

Solvent Choice: The choice of solvent is critical. A common method is to dissolve the purified free-base ester in a dry, non-polar solvent like diethyl ether or a mixture like ethyl acetate/hexanes, and then add a solution of HCl in a solvent like ether or isopropanol.

-

Slow Addition: Add the HCl solution dropwise to the stirred solution of the ester at a controlled temperature (e.g., 0°C) to prevent localized high concentrations.

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.

-

Seed Crystals: If available, add a few seed crystals of pure product to induce crystallization.

-

Trituration: If an oil forms, try removing the solvent under reduced pressure and adding a different solvent (e.g., cold diethyl ether) and vigorously stirring or sonicating (trituration) to break up the oil and encourage solidification.

Visual Workflow for Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

| Method | Catalyst/Reagent | Typical Solvent | Temperature | Pros | Cons | Typical Yield |

| Fischer-Speier | Conc. H₂SO₄ | Methanol | Reflux | Inexpensive reagents. | Equilibrium-limited; potential for charring. | 60-80% |

| Fischer-Speier | Thionyl Chloride (SOCl₂) | Methanol | 0°C to Reflux | High conversion; SOCl₂ scavenges water.[2] | SOCl₂ is corrosive and moisture-sensitive. | 75-95% |

| Via Acyl Chloride | 1. SOCl₂, DMF (cat.) 2. Methanol | 1. Toluene 2. Methanol | 1. Reflux 2. RT to Reflux | High reactivity of intermediate.[4] | Two steps; intermediate can be poorly soluble.[3][4] | 70-90% |

| DCC Coupling | DCC, DMAP | Dichloromethane | 0°C to RT | Mild conditions. | N-acylurea byproduct formation; purification can be difficult.[3] | Variable |

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminoisonicotinate (SOCl₂ Method)

This protocol is adapted from procedures known to be effective for the esterification of nicotinic acid derivatives.[2]

Workflow Diagram

Caption: Experimental workflow for esterification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol) in anhydrous methanol (150 mL).

-

Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Slowly add thionyl chloride (e.g., 7.9 mL, 108.6 mmol, 1.5 eq) dropwise over 30 minutes. The addition is exothermic and will produce HCl gas. Ensure the reaction is well-vented into a scrubber.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

-

Quenching and Neutralization: Carefully pour the concentrated residue onto crushed ice (approx. 200 g). Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate with stirring until the pH reaches 8-9. Be cautious as CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-aminoisonicotinate as a solid. This can be purified further by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: Preparation of Methyl 2-aminoisonicotinate Hydrochloride

Procedure:

-

Dissolution: Dissolve the purified methyl 2-aminoisonicotinate (e.g., 1.0 eq) in a minimal amount of anhydrous ethyl acetate or diethyl ether.

-

Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether (e.g., 1.1 eq) dropwise. A white precipitate should form immediately.

-

Isolation: Continue stirring the suspension for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure Methyl 2-aminoisonicotinate hydrochloride.

References

-

Any procedure for the esterification of isonicotinic acid? ResearchGate. Available from: [Link]

-

Methyl isonicotinate. Wikipedia. Available from: [Link]

-

Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available from: [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available from: [Link]

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available from: [Link]

- Preparation method of isoniazid. Google Patents.

-

The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. Available from: [Link]

-

Co-feeding enhances the yield of methyl ketones. PubMed. Available from: [Link]

-

Hit-optimization using target-directed dynamic combinatorial chemistry. Royal Society of Chemistry. Available from: [Link]

-

Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of the 2-desamino and 2-desamino-2-methyl Analogues of Aminopterin and Methotrexate. PubMed. Available from: [Link]

- Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.

-

SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with Methyl 2-aminoisonicotinate Hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-aminoisonicotinate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their work. We understand that seemingly simple steps, like solubilization, can present unexpected challenges that impact experimental timelines and outcomes.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound. By understanding the "why" behind a procedure, you can not only solve current issues but also anticipate and prevent future ones.

Section 1: Physicochemical Properties Overview

Methyl 2-aminoisonicotinate hydrochloride is the salt form of the free base, Methyl 2-aminoisonicotinate. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of a basic parent compound. The key to working with this molecule is understanding the dynamic relationship between its salt form and its free base form, which is dictated primarily by pH.

Key Causality: The nitrogen atoms in the pyridine ring and the amino group are basic. In the presence of hydrochloric acid, they become protonated (positively charged). This charge allows the molecule to readily interact with polar solvents like water through ion-dipole interactions, significantly increasing its solubility compared to the neutral, less polar free base.

| Property | Value (Methyl 2-aminoisonicotinate Free Base) | Value (Hydrochloride Salt) | Significance for Solubility |

| CAS Number | 6937-03-7[1][2] | Not consistently reported; derived from free base | Important for substance identification. |

| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₉ClN₂O₂ | The addition of HCl increases molecular weight. |

| Molecular Weight | 152.15 g/mol [1][2] | 188.61 g/mol | Essential for accurate molar concentration calculations. |

| Appearance | White to tan crystalline solid[1] | Typically a white to off-white solid. | Visual confirmation of the starting material. |

| Predicted pKa | 4.89 ± 0.11[1] | Not applicable | Indicates the pH at which the free base starts to become protonated. |

| Water Solubility | Insoluble[1] | Soluble (pH dependent) | This is the primary reason for using the HCl salt. |

| Organic Solubility | Soluble in Chloroform[1] | Generally soluble in polar organic solvents (DMSO, DMF, Methanol). | Provides options for non-aqueous reactions. |

| Storage | Room temperature, sealed, dry, dark place[1] | Room temperature, in a desiccator, sealed. | Salts can be hygroscopic; proper storage prevents water absorption. |

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: My Methyl 2-aminoisonicotinate hydrochloride won't dissolve in water, or is dissolving very poorly. What am I doing wrong?

Answer: This is the most common issue and usually relates to one of three factors: concentration, temperature, or pH.

-

Check your Concentration: Are you attempting to make a supersaturated solution? Try preparing a more dilute solution first.

-

Gentle Heating: For many salts, solubility increases with temperature. Try warming the solution in a water bath (e.g., 37-50°C).[3] However, be cautious with prolonged heating, as it can potentially lead to the hydrolysis of the methyl ester group over time, especially under harsh pH conditions.[4]

-

Verify the pH: This is the most critical factor. The hydrochloride salt is most soluble in neutral to slightly acidic water (pH < 7). If your water source is slightly basic, or if your container was washed with a basic detergent and not properly rinsed, it could raise the pH enough to cause the precipitation of the less soluble free base. Use a pH meter or pH paper to check your solvent.

Q2: I successfully dissolved the compound, but a white precipitate crashed out after I added another reagent. Why did this happen?

Answer: This almost certainly indicates a pH shift. You likely added a basic reagent (e.g., an amine, sodium bicarbonate, triethylamine, NaOH).

The Underlying Chemistry: The soluble, protonated form of Methyl 2-aminoisonicotinate exists in equilibrium with its insoluble, neutral free base form. Adding a base consumes the protons (H⁺) in the solution, shifting the equilibrium to the right, causing the free base to precipitate out of the solution. This principle is, in fact, used during the synthesis work-up of the free base to isolate it from the reaction mixture.[1]

Caption: pH-dependent equilibrium of the compound.

Q3: What are the best organic solvents to use for Methyl 2-aminoisonicotinate hydrochloride?

Answer: The choice of solvent depends heavily on whether you are working with the hydrochloride salt or have converted it to the free base.

-

For the Hydrochloride Salt: As a salt, it prefers polar solvents.

-

Excellent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

-

Good: Polar alcohols like Methanol or Ethanol. Solubility may be lower than in DMSO/DMF.[5]

-

Poor/Insoluble: Non-polar solvents like hexane, toluene, or diethyl ether, and less polar solvents like dichloromethane (DCM) or ethyl acetate.

-

-

For the Free Base: The neutral free base is significantly more soluble in a wider range of organic solvents.

Q4: How should I prepare and store a stock solution?

Answer: Proper preparation and storage are crucial for experimental reproducibility.

-

For Biological Assays (Aqueous): It is highly recommended to prepare fresh aqueous solutions before each experiment. If you must store them, filter-sterilize the solution and store it at 4°C for no more than a day or two.[5] The primary risk here is slow hydrolysis of the ester.[4]

-

For Organic Reactions (Non-Aqueous): For most applications, preparing a stock solution in high-purity anhydrous DMSO is the standard.